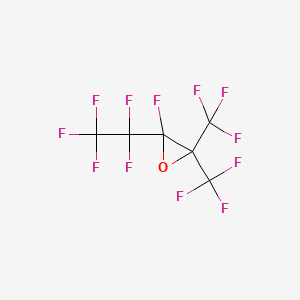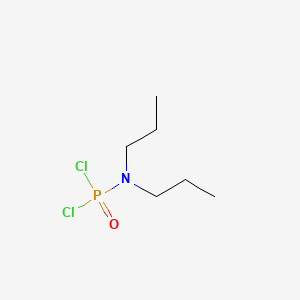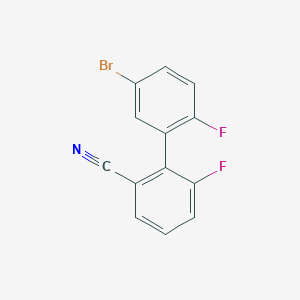
1-Benzyl-5-methoxyindoline-2,3-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Benzyl-5-methoxyindoline-2,3-dione involves the condensation of 2,3-dimethoxybenzaldehyde with glycine in the presence of a catalytic amount of acetic acid. The resulting Schiff base is then reduced by sodium borohydride to produce the final compound.Molecular Structure Analysis
The molecular formula of 1-Benzyl-5-methoxyindoline-2,3-dione is C16H13NO3 . The average mass is 267.279 Da and the monoisotopic mass is 267.089539 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-5-methoxyindoline-2,3-dione include a density of 1.3±0.1 g/cm3, a boiling point of 464.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The compound has a pKa of 4.4 and log P value of 2.85, indicating its lipophilic character.Applications De Recherche Scientifique
Crystal Structure and Quantum Chemical Calculations
The compound 1-benzyl-5-methoxyindoline-2,3-dione has been studied for its crystal structure and quantum chemical calculations. Specifically, the Schiff base compound, (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, derived from this compound, was characterized using elemental analysis, NMR spectroscopy, and single-crystal X-ray structural analysis. These studies help in understanding the molecular structures and stabilities of its isomers (Abdel El‐wahab et al., 2021).
Potential Anti-Psoriasis Agents
1-Benzyl-5-methoxyindoline-2,3-dione derivatives have been synthesized and evaluated for their anti-inflammatory activity, particularly as potential anti-psoriasis agents. Compounds derived from this structure showed improved inhibitory activities on TNF-α and IL-6 expression in cell models, suggesting potential therapeutic applications in psoriasis (Tang et al., 2018).
Corrosion Inhibition
Research has also explored the use of derivatives of 1-benzyl-5-methoxyindoline-2,3-dione in corrosion inhibition. Specifically, compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione showed effective inhibition properties for mild steel corrosion in acidic solutions. This application is significant for materials chemistry and environmental sustainability (Chafiq et al., 2020).
Biodegradable Polyesteramides
The compound has applications in the synthesis of biodegradable polyesteramides with pendant functional groups. These polyesteramides were obtained by copolymerization, which is relevant in materials science, particularly for the development of new biodegradable polymers (Veld et al., 1992).
Alzheimer’s Disease Research
Derivatives of 1-Benzyl-5-methoxyindoline-2,3-dione have been studied for their potential as multi-functional anti-Alzheimer agents. These compounds were designed to inhibit both acetylcholinesterase and β-secretase, which are important targets in Alzheimer’s disease treatment (Panek et al., 2018).
Propriétés
IUPAC Name |
1-benzyl-5-methoxyindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-12-7-8-14-13(9-12)15(18)16(19)17(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLQKVFGHHQVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463481 | |
| Record name | N-Benzyl-5-methoxyisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-methoxyindoline-2,3-dione | |
CAS RN |
16077-10-4 | |
| Record name | N-Benzyl-5-methoxyisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide](/img/structure/B1599772.png)
![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)
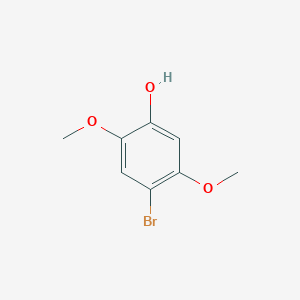

![1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid](/img/structure/B1599778.png)
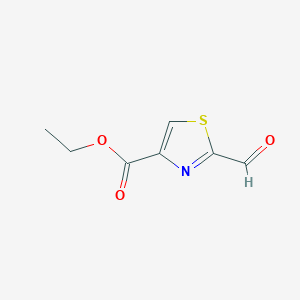
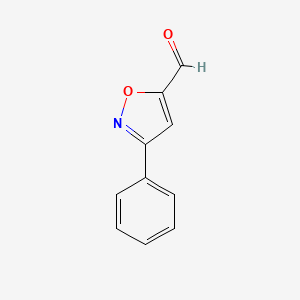
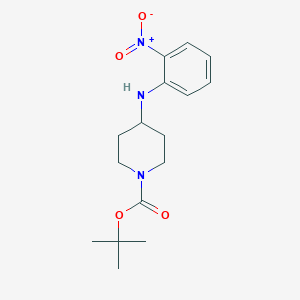
![4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine](/img/structure/B1599785.png)
